![molecular formula C18H19N3O5S B2588742 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1171857-28-5](/img/structure/B2588742.png)
2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Neutron Capture Therapy
Neutron capture therapy (NCT): is a form of cancer treatment that targets tumors at the cellular level. Boronic acids and their esters, such as the compound , are considered for their role as boron carriers in NCT . These compounds can be designed to accumulate selectively in malignant cells. When exposed to a neutron beam, the boron atoms capture neutrons and undergo fission, releasing alpha particles that destroy the cancer cells.
Drug Delivery Systems
The compound’s structure suggests potential use in drug delivery systems . Its boronic ester component could be utilized to transport therapeutic agents to specific sites within the body . This targeted delivery could help in reducing side effects and improving the efficacy of drugs, especially in treatments requiring precision, such as chemotherapy.
Pharmacological Research
In pharmacological research , the compound could be explored for its interactions with various biological pathways. Its unique structure, which includes a piperidine ring and an oxadiazole moiety, might interact with specific enzymes or receptors, leading to new insights into drug design and discovery .
Biochemical Sensor Development
The compound’s sensitivity to changes in pH and its susceptibility to hydrolysis could make it suitable for developing biochemical sensors . These sensors could detect and measure biological or chemical substances in various environments, from clinical settings to field research.
properties
IUPAC Name |
2-(furan-2-yl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-24-14-4-6-15(7-5-14)27(22,23)21-10-8-13(9-11-21)17-19-20-18(26-17)16-3-2-12-25-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKKKNNKYNUIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole |
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